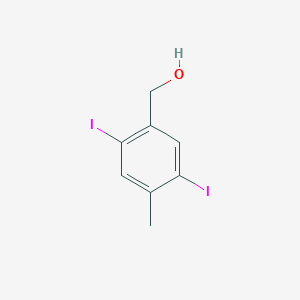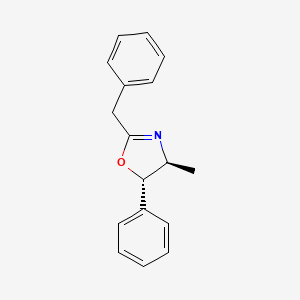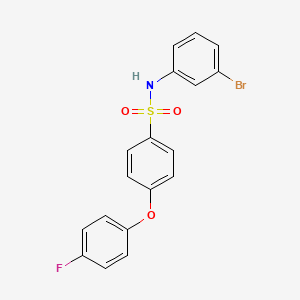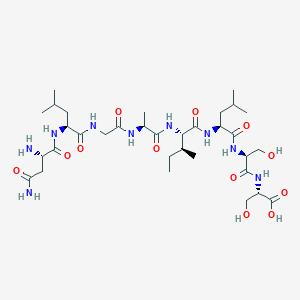
(Azulen-6-yl)methyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azulen-6-yl)methyl bromoacetate is an organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties. The this compound compound is characterized by the presence of a bromoacetate group attached to the azulene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The azulene ring can undergo oxidation to form azulene quinones or reduction to form dihydroazulenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.
Oxidation: Formation of azulene quinones.
Reduction: Formation of dihydroazulenes.
Scientific Research Applications
(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials
Mechanism of Action
The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antioxidant activities.
Azulene Quinones: Oxidized forms of azulene with potential biological activities
Uniqueness: (Azulen-6-yl)methyl bromoacetate is unique due to its bromoacetate group, which provides versatility in chemical modifications and reactions. This makes it a valuable intermediate for synthesizing a wide range of azulene-based compounds with diverse applications .
Properties
CAS No. |
825637-92-1 |
|---|---|
Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
azulen-6-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2 |
InChI Key |
KREIXMIUMVZLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)



![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)


